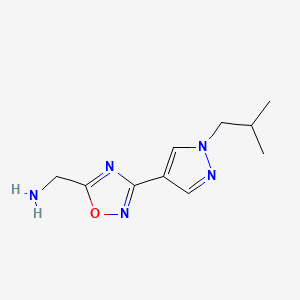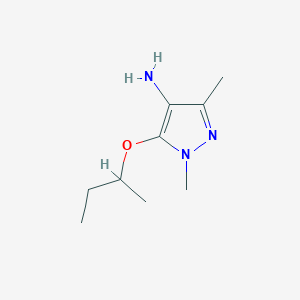
5-(butan-2-yloxy)-1,3-dimethyl-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(butan-2-yloxy)-1,3-dimethyl-1H-pyrazol-4-amine: is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by the presence of a butan-2-yloxy group attached to the pyrazole ring, along with two methyl groups and an amine group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(butan-2-yloxy)-1,3-dimethyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the butan-2-yloxy group: This step involves the alkylation of the pyrazole ring with a suitable butan-2-yloxy halide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butan-2-yloxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include halides and alkoxides.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- The compound is used as a building block in the synthesis of more complex organic molecules.
- It serves as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology:
- The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
- It is used in the development of enzyme inhibitors and receptor modulators.
Medicine:
- The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
- It is used in the development of diagnostic agents and imaging probes.
Industry:
- The compound is used in the synthesis of agrochemicals and pharmaceuticals.
- It serves as an intermediate in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 5-(butan-2-yloxy)-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The compound can also interact with receptors in the nervous system, modulating neurotransmitter release and leading to potential therapeutic effects in neurological disorders.
Comparación Con Compuestos Similares
1,3-dimethyl-1H-pyrazol-4-amine: Lacks the butan-2-yloxy group, making it less hydrophobic and potentially less bioavailable.
5-(butan-2-yloxy)-1H-pyrazol-4-amine: Lacks the methyl groups, making it less sterically hindered and potentially more reactive.
5-(butan-2-yloxy)-3-methyl-1H-pyrazol-4-amine: Contains only one methyl group, making it less hydrophobic and potentially less bioavailable.
Uniqueness: The presence of both the butan-2-yloxy group and the two methyl groups in 5-(butan-2-yloxy)-1,3-dimethyl-1H-pyrazol-4-amine makes it unique in terms of its hydrophobicity, steric hindrance, and potential bioavailability. These properties contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C9H17N3O |
|---|---|
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
5-butan-2-yloxy-1,3-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C9H17N3O/c1-5-6(2)13-9-8(10)7(3)11-12(9)4/h6H,5,10H2,1-4H3 |
Clave InChI |
YGFSIIZOCCMKDX-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC1=C(C(=NN1C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-1-[2-(dimethylamino)ethyl]piperidin-2-one](/img/structure/B13320919.png)

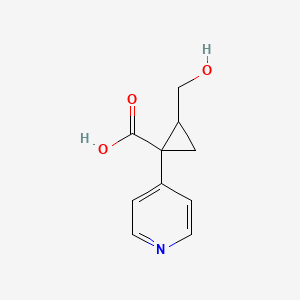
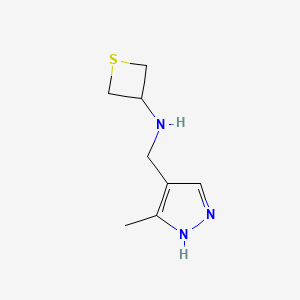


![8-Fluoro-5-oxa-2-azaspiro[3.5]nonane](/img/structure/B13320966.png)
![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-onehydrobromide](/img/structure/B13320975.png)
![2-Azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13320981.png)
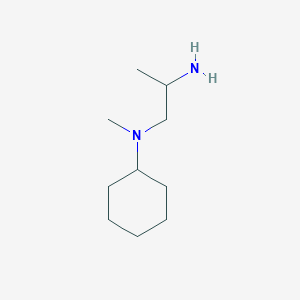
![tert-Butyl 3-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13320984.png)


